molecular formula C15H18F3N3O3 B12316834 Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate

Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate

Cat. No.: B12316834
M. Wt: 345.32 g/mol
InChI Key: YGLWTMUXBMOKNG-DEDYPNTBSA-N
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Description

Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate typically involves the reaction of ethyl 2-bromoacetate with morpholine to form ethyl 2-morpholinoacetate. This intermediate is then reacted with 2-(2-(trifluoromethyl)phenyl)hydrazine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The hydrazone linkage can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-morpholino-2-(2-(4-fluorophenyl)hydrazono)acetate
  • Ethyl 2-morpholino-2-(2-(4-chlorophenyl)hydrazono)acetate
  • Ethyl 2-morpholino-2-(2-(4-bromophenyl)hydrazono)acetate

Uniqueness

Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets, making it a valuable compound in drug design and other applications.

Properties

Molecular Formula

C15H18F3N3O3

Molecular Weight

345.32 g/mol

IUPAC Name

ethyl (2E)-2-morpholin-4-yl-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C15H18F3N3O3/c1-2-24-14(22)13(21-7-9-23-10-8-21)20-19-12-6-4-3-5-11(12)15(16,17)18/h3-6,19H,2,7-10H2,1H3/b20-13+

InChI Key

YGLWTMUXBMOKNG-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1C(F)(F)F)/N2CCOCC2

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)N2CCOCC2

Origin of Product

United States

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